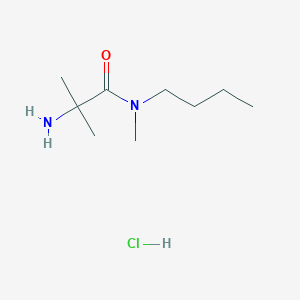
2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O and its molecular weight is 208.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride, a compound with a unique structural framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₈ClN
- Molecular Weight : Approximately 161.68 g/mol
This compound features an amine functional group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, suggesting potential anticancer properties.
- Receptor Modulation : It may bind to receptors, influencing downstream signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : A study demonstrated that treatment with 10 µM of the compound resulted in approximately 70% reduction in cell viability in human breast cancer cell lines (MCF-7) after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its role as an apoptosis inducer.
| Study | Cell Line | Concentration | Effect on Cell Viability |
|---|---|---|---|
| Study 1 | MCF-7 | 10 µM | 70% reduction |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Broad-Spectrum Efficacy : Preliminary studies suggest effectiveness against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy
A detailed study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed that treatment with 10 µM led to a significant reduction in cell viability (around 70% compared to control) after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Eigenschaften
IUPAC Name |
2-amino-N-butyl-N,2-dimethylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-5-6-7-11(4)8(12)9(2,3)10;/h5-7,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRPLUVMYRHJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















